molecular formula C17H19N2O+ B13365645 1-(methoxymethyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium

1-(methoxymethyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium

Cat. No.: B13365645
M. Wt: 267.34 g/mol
InChI Key: SBUCWHCWKNNFOL-UHFFFAOYSA-N
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Description

1-(methoxymethyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound features a methoxymethyl group and a 4-methylbenzyl group attached to the benzimidazole core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methoxymethyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of 4-Methylbenzyl Group: The 4-methylbenzyl group can be attached through a nucleophilic substitution reaction using 4-methylbenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(methoxymethyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: 4-methylbenzyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole or benzyl groups.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-(methoxymethyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazoles.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylbenzyl)-1H-benzimidazole: Lacks the methoxymethyl group, which may affect its biological activity.

    1-(methoxymethyl)-1H-benzimidazole: Lacks the 4-methylbenzyl group, which may influence its chemical properties.

Uniqueness

1-(methoxymethyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium is unique due to the presence of both the methoxymethyl and 4-methylbenzyl groups. These groups may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H19N2O+

Molecular Weight

267.34 g/mol

IUPAC Name

1-(methoxymethyl)-3-[(4-methylphenyl)methyl]benzimidazol-3-ium

InChI

InChI=1S/C17H19N2O/c1-14-7-9-15(10-8-14)11-18-12-19(13-20-2)17-6-4-3-5-16(17)18/h3-10,12H,11,13H2,1-2H3/q+1

InChI Key

SBUCWHCWKNNFOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2=CN(C3=CC=CC=C32)COC

Origin of Product

United States

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